2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Anti-Tumor Activity
The compound has been investigated for its anti-tumor potential. Specifically, one derivative, 22i , demonstrated excellent activity against cancer cell lines, including A549, MCF-7, and HeLa. Its IC50 values were 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
Synthetic Chemistry
The facile one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines from readily available starting materials (2-hydrazinopyridine and substituted aromatic aldehydes) highlights its utility in synthetic chemistry . Researchers can leverage this compound as a building block for designing novel derivatives.
Energetic Materials
The fused-triazole backbone, specifically 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, has been explored as a promising building block for constructing thermally stable energetic materials . Its unique structure may contribute to enhanced stability and energy release properties.
Bioisosterism
Triazoloquinazoline derivatives, including those related to our compound, have been investigated for their anticancer activity. Bioisosterism-guided design led to the discovery of derivatives with comparable cytotoxic activity to doxorubicin . This highlights the compound’s potential in drug development.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class
Mode of Action
Based on the structural similarity to other [1,2,4]triazolo[4,3-b]pyridazine derivatives , it can be hypothesized that the compound may interact with its targets through hydrogen bonding or other non-covalent interactions.
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Other [1,2,4]triazolo[4,3-b]pyridazine derivatives have been associated with anticonvulsant activity , suggesting potential involvement in neuronal signaling pathways.
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-3-29-17-10-8-16(9-11-17)22-25-24-19-12-13-21(26-27(19)22)30-14-20(28)23-18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVRBFJDOVIALD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide |
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